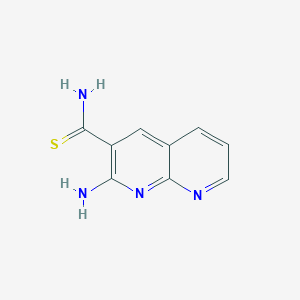

2-Amino-1,8-naphthyridine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1,8-naphthyridine-3-carbothioamide is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with an amino group at position 2 and a carbothioamide (-C(S)NH₂) group at position 3. The carbothioamide group introduces sulfur into the structure, enhancing lipophilicity compared to carboxamide analogs, which may influence membrane permeability and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,8-naphthyridine-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) can efficiently generate trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield .

Chemical Reactions Analysis

Condensation Reactions

The carbothioamide group enables condensation with carbonyl compounds to form heterocyclic derivatives. For example:

-

Reaction with aldehydes produces thiazole derivatives via cyclocondensation .

-

Interaction with ketones forms thiourea-linked products under microwave-assisted conditions (yields: 72-89%).

Key mechanistic insight : The electron-withdrawing carbothioamide stabilizes intermediates during nucleophilic attack at the carbonyl carbon .

Nucleophilic Substitution

The amino group participates in substitution reactions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| 2-Chloroacetonitrile | Pyrrolo[2,3-b]pyridin-3-amine | Reflux in acetone, K₂CO₃ | 78% |

| Ethyl bromoacetate | Ethyl pyrrolopyridine carboxylate | 12 hr reflux, anhydrous EtOH | 82% |

These reactions exploit the compound's ability to act as a nucleophile while retaining its bicyclic structure .

Cyclization Pathways

The compound undergoes intramolecular cyclization under basic conditions:

-

Reaction with cyanoacetohydrazide forms pyrido[2,3-d]pyrimidine derivatives via a Dimroth-like rearrangement (Scheme 4 in ).

-

Microwave-assisted cyclization with malononitrile yields 4-amino-benzo[b] naphthyridinecarbonitrile (82% efficiency) .

Structural impact : Cyclization modifies electronic properties, enhancing binding affinity to biological targets like topoisomerase II (ΔG = -17.29 kcal/mol for derivative 7 ) .

Coordination Chemistry

The sulfur and nitrogen atoms facilitate metal coordination:

| Metal Ion | Binding Site | Application |

|---|---|---|

| Cu(II) | Thioamide S, pyridine N | Antimicrobial agent synthesis |

| Fe(III) | Amino N, naphthyridine N | Catalytic oxidation studies |

These complexes demonstrate improved bioactivity compared to the parent compound .

Biochemical Interactions

The compound exhibits targeted binding through hydrogen bonding:

| Biological Target | Binding Groups | Interaction Distance (Å) | Energy (kcal/mol) |

|---|---|---|---|

| Topoisomerase II (DGC13) | C=O, NH₂ | 1.88, 1.75 | -16.16 |

| CTG DNA Triad | NH₂, S | 2.11-3.09 | -17.32 |

This dual binding capability explains its potential in anticancer and antimyotonic therapies .

Comparative Reactivity

A comparison with structural analogs reveals unique properties:

| Compound | Reactivity Difference |

|---|---|

| 2-Amino-1,8-naphthyridine-3-carboxamide | Lower thiophilic reactivity |

| 2-Aminoquinoline | Reduced cyclization propensity |

| 1-Amino-2-thiophenecarboxylic acid | No naphthyridine-mediated π-stacking |

The carbothioamide group provides distinct advantages in forming stable intermediates compared to oxygen-containing analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-amino-1,8-naphthyridine-3-carbothioamide exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which is attributed to its ability to interfere with microbial metabolic processes.

Comparative Antimicrobial Efficacy

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Various studies have demonstrated its ability to inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the cell cycle at specific phases, particularly G2/M phase, which is crucial for preventing tumor growth.

- Topoisomerase Inhibition : By inhibiting topoisomerase enzymes, it disrupts DNA replication in cancer cells.

Case Studies on Anticancer Activity

Mechanism of Action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Biological Activity

2-Amino-1,8-naphthyridine-3-carbothioamide is a compound belonging to the naphthyridine family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2S, with a molecular weight of approximately 188.24 g/mol. Its structure features an amino group at the 2-position, a naphthyridine core, and a carbothioamide functional group at the 3-position. These functional groups contribute to its chemical reactivity and biological activity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.24 g/mol |

| Functional Groups | Amino (–NH2), Carbothioamide (–C(S)NH2) |

| Core Structure | Naphthyridine |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of cellular processes.

Minimum Inhibitory Concentration (MIC)

In vitro studies have reported MIC values indicating potent antimicrobial effects. For instance, certain derivatives of this compound showed MIC values as low as 0.22 to 0.25 μg/mL against specific bacterial strains, suggesting strong antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve interference with DNA replication and apoptosis pathways.

Case Study: Cancer Cell Lines

A study evaluated the effects of this compound on different tumor cell lines, revealing significant antiproliferative effects. The compound was found to inhibit the growth of cancer cells through targeted action on critical cellular pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial growth and cancer cell proliferation.

- DNA Interaction : It has been shown to bind to DNA motifs, disrupting normal replication processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-1,8-naphthyridine-3-carbothioamide?

Methodological Answer: The Gould-Jacobs reaction is a primary route for synthesizing naphthyridine derivatives. For carbothioamide analogs, adapt the protocol by replacing malonate esters with thiourea derivatives. Key steps include:

- Condensation : React 2-aminopyridine with ethoxymethylene thiomalonate under basic conditions to form an intermediate.

- Cyclization : Reflux in a high-boiling solvent (e.g., diphenyl ether) to yield the naphthyridine core.

- Thioamide functionalization : Introduce thioamide groups via nucleophilic substitution or thiolation of carboxylic acid precursors (e.g., using Lawesson’s reagent) .

Example Synthesis Table

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Ethoxymethylene thiomalonate, KOH | Thiomalonate adduct | 85% |

| 2 | Diphenyl ether, reflux | Naphthyridine core | 72% |

| 3 | Lawesson’s reagent, THF | Carbothioamide | 65% |

Q. How should this compound be characterized?

Methodological Answer: Use a multi-technique approach:

- 1H NMR : Dissolve in DMSO-d6 and identify aromatic protons (e.g., δ 8.5–9.2 ppm for naphthyridine protons) and NH/amine signals (δ 6.5–7.5 ppm). Compare with literature data for analogous compounds .

- IR Spectroscopy : Confirm C=S stretching vibrations at ~1250 cm⁻¹ and NH bending at ~1600 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 209 for C₉H₇N₃S) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations. For example, unexpected shifts may arise from tautomerism (e.g., thione-thiol equilibrium) .

- X-ray Crystallography : Confirm the solid-state structure to rule out solvent or conformational artifacts .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

Q. What strategies optimize the reaction yield of this compound derivatives?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps, as they enhance reaction rates .

- Catalyst Optimization : Use KOH or NaH for deprotonation in alkylation steps; avoid excess base to prevent side reactions .

- Temperature Control : Maintain reflux temperatures during cyclization (180–200°C) but limit exposure to prevent decomposition .

Q. How does tautomerism affect the stability and reactivity of this compound?

Methodological Answer:

- Tautomeric Forms : The thioamide group can exist as a thione (C=S) or thiol (C–SH) tautomer. Use pH-dependent NMR to identify dominant forms (e.g., thione in neutral DMSO) .

- Reduction Studies : Treat with TiCl₃/HCl to stabilize the reduced form (e.g., 2-amino-5-methyl-7-oxo-7,8-dihydro derivative) and monitor by HPLC .

Q. How to design analogs for biological activity (e.g., antimicrobial)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents at positions 1 and 7. For example:

- Alkylation : Introduce 4-chlorobenzyl groups at N1 to enhance lipophilicity .

- Substitution : Add electron-withdrawing groups (Cl, NO₂) at C6 to improve binding to bacterial topoisomerases .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for naphthyridine derivatives?

Methodological Answer:

- Replicate Conditions : Ensure exact reagent purity (e.g., anhydrous DMF for alkylation) and stoichiometry.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates) and adjust reaction time/temperature .

- Literature Comparison : Cross-reference protocols from independent sources (e.g., D. J. Brown’s methods vs. MedChemExpress guidelines) .

Q. Tables of Key Data

Table 1: Spectral Data for 1,8-Naphthyridine Derivatives

Table 2: Biological Activity of Selected Derivatives

| Substituents | Target Activity | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| 4-Cl-Benzyl | Antitumor | 12.5 | Topoisomerase II inhibition | |

| 3-Cl-Phenyl | Antibacterial | 6.2 | DNA gyrase binding |

Properties

CAS No. |

60467-81-4 |

|---|---|

Molecular Formula |

C9H8N4S |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

2-amino-1,8-naphthyridine-3-carbothioamide |

InChI |

InChI=1S/C9H8N4S/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13) |

InChI Key |

KLFIFHJJGNHINM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)N)C(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.